molecular formula C13H12N4OS3 B5610998 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5610998
M. Wt: 336.5 g/mol
InChI Key: MDHIVKSBHRHEDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole and thiazole derivatives typically involves cyclization reactions and the manipulation of thioamide precursors. For instance, a related process includes the cyclization of thioamide with 2-chloroacetoacetate to produce compounds with a yield above 60% (Tang Li-jua, 2015). Another method described involves dehydrosulfurization under the influence of excess HgO to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, with cyclization carried out in boiling glacial acetic acid for 1-1.5 hours, achieving 42-62% yields (P. Zadorozhnii et al., 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole and thiazole derivatives has been elucidated through various analytical techniques such as IR, NMR, and mass spectrometry. For example, the crystal structure determination of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione and related compounds provided insights into hydrogen-bonded dimer formations through N1—H1n···S1 interactions, further stabilized by intermolecular C—H···N and S···S interactions (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Reactions and Properties

Thiadiazole and thiazole compounds exhibit a range of chemical reactions, including interactions with bases leading to the opening of the thiadiazole ring or the formation of corresponding thioamides (Yu. O. Remizov et al., 2019). These reactions are essential for the synthesis of various derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of thiadiazole and thiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The crystallographic analysis provides insights into the packing modes and stability of these compounds under different conditions.

Chemical Properties Analysis

Thiadiazole and thiazole derivatives are known for their diverse chemical properties, including their reactivity towards electrophilic and nucleophilic agents, which facilitates the synthesis of a wide range of compounds with varied functional groups. The regioselective synthesis of thiadiazoles via chemoselective thionation-cyclization of functionalized enamides exemplifies the versatility of these compounds in organic synthesis (S. Kumar et al., 2013).

Future Directions

The future directions for research on “N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide” and related compounds could include further exploration of their biological activities and mechanisms of action, as well as optimization of their synthesis processes. Given their wide range of biological activities, these compounds may have potential for development into therapeutic agents for various diseases .

properties

IUPAC Name

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS3/c1-2-10-16-17-11(21-10)6-14-12(18)8-7-20-13(15-8)9-4-3-5-19-9/h3-5,7H,2,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHIVKSBHRHEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CNC(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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